molecular formula C13H15NO4 B7992912 4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile

4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile

Cat. No.: B7992912
M. Wt: 249.26 g/mol
InChI Key: IBQKNAWZABNEMM-UHFFFAOYSA-N
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Description

4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile is an organic compound that features a dioxolane ring, an ether linkage, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile typically involves the formation of the dioxolane ring through a stereoselective assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. This reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of alkene substrates with hypervalent iodine . The stereoselective trapping of the cation intermediate with silyl enol ether completes the formation of the dioxolane product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of hypervalent iodine reagents and silyl enol ethers in a controlled environment ensures the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hypervalent iodine reagents are commonly used for oxidation reactions.

    Reduction: Glucose in an alkaline medium is used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the compound can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions yield the corresponding reduced forms of the compound.

    Substitution: Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The dioxolane ring and ether linkage play a crucial role in its reactivity and interaction with biological molecules. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(1,3-Dioxolan-2-yl)ethoxy)-3-methoxybenzonitrile is unique due to the presence of the methoxy and nitrile groups, which impart distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(1,3-dioxolan-2-yl)ethoxy]-3-methoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-15-12-8-10(9-14)2-3-11(12)16-5-4-13-17-6-7-18-13/h2-3,8,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQKNAWZABNEMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)OCCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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